molecular formula C23H22N2O2 B402284 1-(cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 17311-59-0

1-(cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No. B402284
CAS RN: 17311-59-0
M. Wt: 358.4g/mol
InChI Key: FBXPABHITRCZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, also known as CMA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of naphthoquinone derivatives and has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

Scientific Research Applications

Luminescent Properties

  • A study by Tu et al. (2009) explored the synthesis of naphtho[2,3-f]quinoline derivatives, which showed good luminescent properties in ethanol solution. These derivatives could be potentially used as organic electroluminescent media (Tu et al., 2009).

Antitumor Agents

  • Antonini et al. (2004) developed a series of naphtho[1,2,3-de]quinoline-2,7-diones as potential DNA-binding antitumor agents. These compounds showed cytotoxic potency toward various tumor cell lines, with one particular derivative identified as a promising lead for intercalating anticancer derivatives (Antonini et al., 2004).

Inhibitors of Apoptosis Signal-Regulating Kinase 1

  • Volynets et al. (2011) identified naphtho[1,2,3-de]quinoline-2,7-diones as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), which has implications in treating cardiac and neurodegenerative disorders (Volynets et al., 2011).

Synthesis of Derivatives

  • Etukala and Yadav (2008) devised a method to synthesize 1-(phenylsulfanyl/phenoxy)-3H-naptho[1,2,3-de]quinoline-2,7-dione analogs, showcasing the versatility of this compound in chemical synthesis (Etukala & Yadav, 2008).

Antimicrobial Agents

  • Gohil et al. (2016) prepared novel chromeno[4,3-f][1,8]naphthyridines derivatives from 1-(cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione and other compounds, and evaluated them for antimicrobial activity (Gohil, Patel, & Patel, 2016).

properties

IUPAC Name

16-(cyclohexylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-25-18-13-7-12-17-19(18)20(15-10-5-6-11-16(15)22(17)26)21(23(25)27)24-14-8-3-2-4-9-14/h5-7,10-14,24H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXPABHITRCZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC3=C2C(=C(C1=O)NC4CCCCC4)C5=CC=CC=C5C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclohexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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